N-(2-chlorocyclohexyl)benzamide
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Overview
Description
N-(2-chlorocyclohexyl)benzamide is a chemical compound with the molecular formula C13H16ClNO. It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-chlorocyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-chlorocyclohexyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorocyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-chlorocyclohexyl)benzoic acid, while reduction may produce N-(2-chlorocyclohexyl)benzylamine .
Scientific Research Applications
N-(2-chlorocyclohexyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: It is explored for its potential therapeutic properties, including antibacterial and antioxidant activities.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials
Mechanism of Action
The mechanism of action of N-(2-chlorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-chlorocyclohexyl)benzamide include:
- Benzamide
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Uniqueness
This compound is unique due to the presence of the 2-chlorocyclohexyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
3721-21-9 |
---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
N-(2-chlorocyclohexyl)benzamide |
InChI |
InChI=1S/C13H16ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16) |
InChI Key |
ULDPPCLUGPGBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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